methyl 2-(4-methoxypyrimidin-5-yl)acetate
Overview
Description
Methyl 2-(4-methoxypyrimidin-5-yl)acetate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methoxypyrimidin-5-yl)acetate typically involves the reaction of 4-methoxypyrimidine-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxypyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of pyrimidine derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(4-methoxypyrimidin-5-yl)acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways involving pyrimidine metabolism and signaling. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate: This compound has a similar structure but with a chlorine atom at the 4-position of the pyrimidine ring.
Methyl 2-(pyrimidin-5-yl)acetate: Lacks the methoxy group at the 4-position, resulting in different chemical properties.
Uniqueness
Methyl 2-(4-methoxypyrimidin-5-yl)acetate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
1190392-36-9 |
---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 2-(4-methoxypyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H10N2O3/c1-12-7(11)3-6-4-9-5-10-8(6)13-2/h4-5H,3H2,1-2H3 |
InChI Key |
SUVDRORBKXXSSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC=C1CC(=O)OC |
Origin of Product |
United States |
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